2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid
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Overview
Description
2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by the reaction with various sodium azides . Another method involves the reaction of β-keto ester with resorcinol under acidic conditions, followed by hydrolysis with lithium hydroxide to provide the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of green chemistry principles, such as green solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and sodium azide. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly for anti-inflammatory and antimicrobial applications.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA gyrase and other critical enzymes .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also belongs to the coumarin class.
Dicoumarol: Another anticoagulant with a similar structure and function.
Flavonoids: A broad class of compounds with similar structural features and biological activities.
Uniqueness
What sets 2-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and hydroxy groups, in particular, provide sites for further chemical modification and enhance its potential as a versatile research tool .
Properties
Molecular Formula |
C17H18ClNO6 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C17H18ClNO6/c1-3-12(16(22)23)19-15(21)5-4-9-8(2)10-6-11(18)13(20)7-14(10)25-17(9)24/h6-7,12,20H,3-5H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
HWZFRSHCTCVURL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origin of Product |
United States |
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